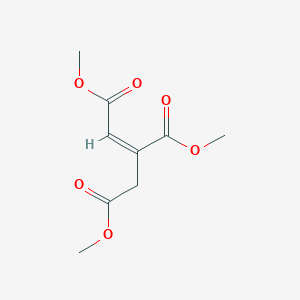

Trimethyl aconitate

説明

Trimethyl aconitate is a multifunctional compound that has been explored in various synthetic applications. It is a renewable raw material with a high density of functional groups, which makes it a versatile C6 building block for the synthesis of complex molecules .

Synthesis Analysis

The synthesis of trimethyl aconitate derivatives has been demonstrated through various methods. For instance, the cyclodimerization of trimethyl aconitate can be achieved cathodically in dimethylformamide with a mercury cathode, yielding pentamethyl cyclopentane pentacarboxylate with high stereoselectivity and in

科学的研究の応用

Neurodegeneration Research

Trimethyl aconitate (TMT) has been extensively used in neurodegeneration research, particularly focusing on the hippocampal region of the brain. It induces neurodegeneration, leading to behavioral abnormalities like hyperactivity, aggression, and cognitive deficits, closely resembling conditions such as temporal lobe epilepsy in humans. This makes TMT a valuable tool in creating in vivo rodent models for studying the molecular mechanisms of neurodegeneration, offering insights into potential therapeutic interventions for neurodegenerative diseases. The underlying mechanisms of TMT-induced neurodegeneration include oxidative stress, inflammatory responses, and neuronal death/survival pathways (Lee et al., 2016).

Cosmetic Safety Assessment

Trimethyl aconitate compounds, categorized as trimoniums, are commonly used in cosmetics as surfactants, hair-conditioning agents, and antistatic agents. While the safety data for many trimoniums is sufficient, there remain gaps in the safety data for some compounds. The structural activity relationships and functions in cosmetics suggest that these ingredients are safe for use in current practices and concentrations, provided they are formulated to be nonirritating (Becker et al., 2012).

Vaccine Delivery

Trimethyl chitosan (TMC), a derivative of chitosan, has shown promise in the field of vaccine delivery. Its high aqueous solubility, charge density, and stability over a range of ionic conditions make it an excellent candidate for developing adjuvants. TMC's immunostimulating ability, coupled with its mucoadhesive and permeation-enhancing properties, allows it to perform similarly to well-known adjuvants like alum and complete Freund’s adjuvant. This highlights its potential role as a potent adjuvant in vaccine delivery (Malik et al., 2018).

将来の方向性

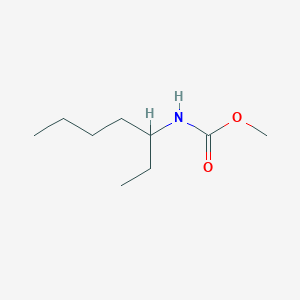

Trimethyl aconitate is a renewable raw material with a high density of functional groups. It has potential for use in green chemistry reactions. For example, it can be used in an aza-Michael reaction with primary amines as a green click reaction to produce tetra-functional N-alkyl-bis-(pyrrolidone .

特性

IUPAC Name |

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl aconitate | |

CAS RN |

20820-77-3 | |

| Record name | Trimethyl aconitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

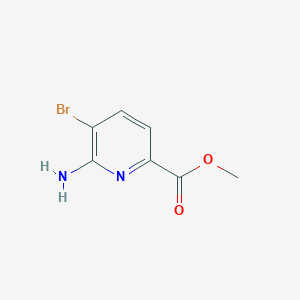

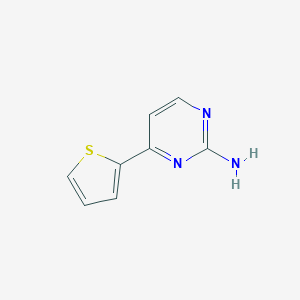

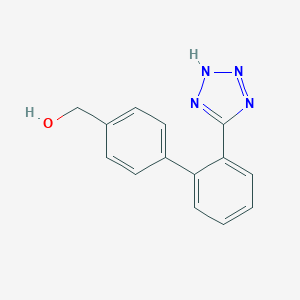

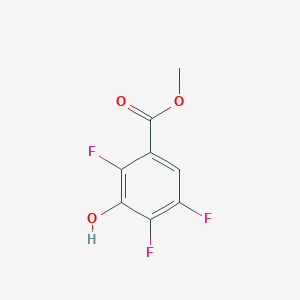

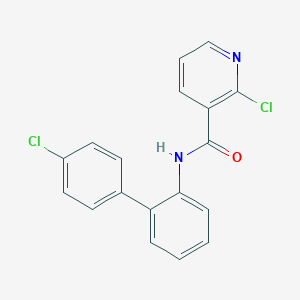

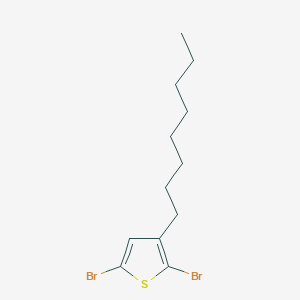

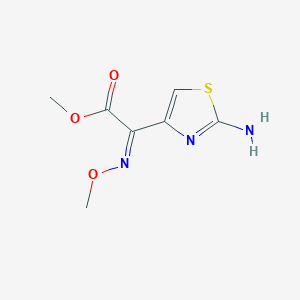

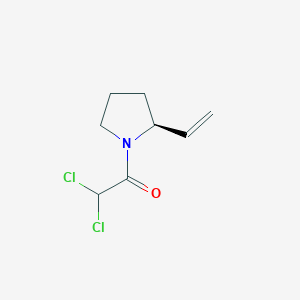

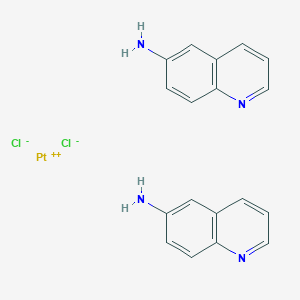

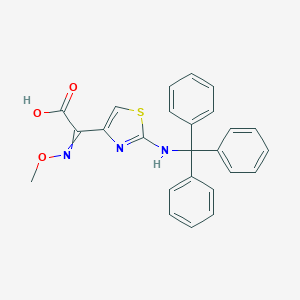

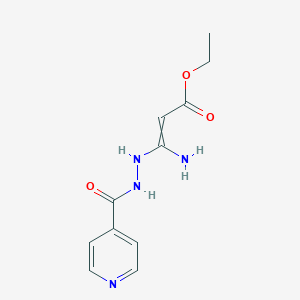

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。